B1574700 TK-216

TK-216

カタログ番号: B1574700
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TK-216 is a potent and selective EWS-FLI1 inhibitor in early clinical development for the treatment of Ewing Sarcoma. This compound is an analog of YK-4-279 inhibitor of EWS-FLI1, which is 3-4 fold more potent with excellent drug-like properties. This compound potently inhibits the proliferation of ES cells. Induces apoptosis in a dose -dependent manner as measured by caspase-3 activity in multiple ES cell lines with distinct translocation variants.

科学的研究の応用

Antilymphoma Activity

TK-216 has demonstrated significant antitumor activity in lymphoma. Spriano et al. (2019) reported that this compound, along with YK-4-279, inhibits ETS factors in lymphomas, specifically targeting SPIB in activated B-cell-like type diffuse large B-cell lymphomas and SPI1 in germinal center B-cell-type diffuse large B-cell lymphomas. This inhibition results in antitumor activity both in vitro and in vivo. The study also found synergistic activity when this compound was combined with other drugs like venetoclax and lenalidomide (Spriano et al., 2019).

Efficacy in Various Lymphoma Types

In a broad study on lymphoma cell lines, this compound exhibited high activity regardless of the lymphoma cell origin or mutations in MYC and TP53 genes. This study by Spriano et al. (2017) also found that this compound's antitumor activity was mainly cytotoxic, as indicated by apoptosis preceded by G2/M arrest in DLBCL cell lines. The effectiveness of this compound in different lymphoma types suggests its potential as a broad-spectrum antilymphoma agent (Spriano et al., 2017).

Impact on Ewing Sarcoma

Selvanathan et al. (2017) discussed this compound as a novel, first-in-class therapeutic inhibiting EWS-FLI1, demonstrating its efficacy in the treatment of Ewing Sarcoma. The study showed that this compound potently inhibits the proliferation of ES cells and induces apoptosis, making it a promising approach for treating Ewing Sarcoma (Selvanathan et al., 2017).

Potential Combinations with Other Drugs

This compound shows potential when combined with other drugs. Studies have shown that combining this compound with lenalidomide, BET inhibitors, anti-CD20 monoclonal antibodies, and BCL2 inhibitors can be beneficial. These combinations could enhance the efficacy of this compound in treating lymphomas (Chung et al., 2017).

特性

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TK-216;  TK 216;  TK216; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。